molecular formula C17H16ClNO3 B15004046 3-(4-Chlorophenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoic acid

3-(4-Chlorophenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoic acid

Cat. No.: B15004046
M. Wt: 317.8 g/mol
InChI Key: VBXADSYAHBDMSY-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorophenyl group and a methylphenyl group attached to a formamido-propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common method might include:

    Formation of the Propanoic Acid Backbone: Starting with a propanoic acid derivative, such as 3-bromopropanoic acid.

    Introduction of the Chlorophenyl Group: Using a Friedel-Crafts acylation reaction to attach the 4-chlorophenyl group.

    Formamido Group Addition: Reacting the intermediate with formamide under acidic conditions.

    Attachment of the Methylphenyl Group: Using a coupling reaction, such as Suzuki coupling, to introduce the 2-methylphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the formamido group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a bromine atom instead of chlorine.

    3-(4-CHLOROPHENYL)-3-[(2-ETHYLPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID lies in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[(2-methylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C17H16ClNO3/c1-11-4-2-3-5-14(11)17(22)19-15(10-16(20)21)12-6-8-13(18)9-7-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

VBXADSYAHBDMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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